molecular formula C5H6N2O2S B13868848 N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide

Cat. No.: B13868848
M. Wt: 158.18 g/mol
InChI Key: ZCQUZRYFGRPNMA-UHFFFAOYSA-N
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Description

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide is a heterocyclic compound containing a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like ethanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide is unique due to its specific functional groups and the presence of the oxo group on the thiazole ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUZRYFGRPNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NCC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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